

Stability and Degradation Pathways of His-Pro Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *His-Pro hydrochloride*

Cat. No.: *B1575574*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive theoretical guide to the potential stability and degradation pathways of **His-Pro hydrochloride**. To date, no specific experimental studies on the stability and degradation of this dipeptide hydrochloride have been found in the public domain. The information presented herein is based on the known chemistry of its constituent amino acids, L-histidine and L-proline, general principles of peptide degradation, and established methodologies for forced degradation studies as outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Introduction

His-Pro hydrochloride is a dipeptide composed of L-histidine and L-proline, formulated as a hydrochloride salt. Understanding its stability and potential degradation pathways is crucial for the development of safe, effective, and stable pharmaceutical formulations. This guide outlines the predicted degradation pathways of **His-Pro hydrochloride** under various stress conditions and provides a framework for experimental investigation.

Chemical Structure of **His-Pro Hydrochloride**:

Predicted Degradation Pathways

Based on the functional groups present in **His-Pro hydrochloride** (an amide bond, a carboxylic acid, an amino group, and a histidine imidazole ring), several degradation pathways can be anticipated under forced stress conditions.

Hydrolysis

Hydrolysis is a common degradation pathway for peptides, involving the cleavage of the peptide bond.^[1] This can be catalyzed by acidic or basic conditions.

- **Acid-Catalyzed Hydrolysis:** Under acidic conditions, the peptide bond between histidine and proline can be cleaved, yielding the individual amino acids, L-histidine and L-proline.
- **Base-Catalyzed Hydrolysis:** In alkaline conditions, the peptide bond is also susceptible to cleavage, leading to the formation of L-histidine and L-proline.

Oxidation

The imidazole ring of the histidine residue is susceptible to oxidation, particularly in the presence of oxidizing agents, light, or metal ions.^{[2][3][4]}

- **Formation of 2-Oxo-Histidine:** Oxidation can lead to the formation of 2-oxo-histidine derivatives. This modification can alter the biological activity and binding properties of the peptide.^[3]
- **Ring Opening:** More extensive oxidation can result in the opening of the imidazole ring.

Diketopiperazine (DKP) Formation

Dipeptides, especially those containing proline, are prone to intramolecular cyclization to form 2,5-diketopiperazines (DKPs).^{[5][6][7][8][9][10]} This is a significant degradation pathway for His-Pro.

- **Mechanism:** The free N-terminal amine of histidine can attack the carbonyl carbon of the proline residue, leading to the formation of a stable six-membered ring structure, cyclo(His-Pro), and the elimination of a water molecule. This reaction is often favored at neutral to slightly basic pH and can be accelerated by heat.

Racemization

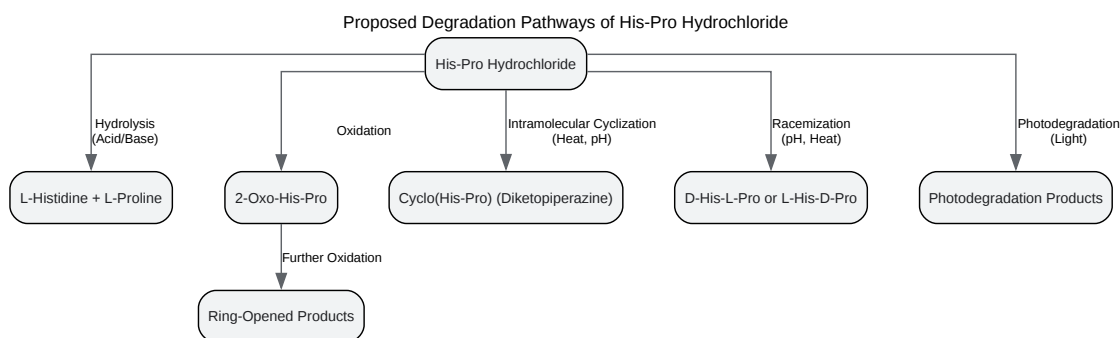
Both histidine and proline residues can be susceptible to racemization (conversion from L- to D-amino acids) under certain conditions, particularly at extremes of pH and elevated temperatures.[11][12][13][14] Racemization can impact the biological activity and safety of the peptide.

Photodegradation

Exposure to light, particularly UV light, can induce degradation of the histidine residue.[15][16][17][18][19] This can involve photo-oxidation and the formation of various degradation products.

Proposed Degradation Pathways Diagram

The following diagram illustrates the potential degradation pathways of **His-Pro hydrochloride**.



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Caption: Proposed degradation pathways for **His-Pro hydrochloride**.

Experimental Protocols for Forced Degradation Studies

A forced degradation study is essential to identify the likely degradation products, establish the intrinsic stability of the molecule, and develop a stability-indicating analytical method.^{[20][21][22][23][24]} The following protocols are based on ICH guidelines.

Sample Preparation

A stock solution of **His-Pro hydrochloride** of a known concentration (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as water or a relevant buffer.

Stress Conditions

The following stress conditions should be applied to the **His-Pro hydrochloride** solution. A control sample should be stored under normal conditions (e.g., 2-8°C, protected from light).

Table 1: Proposed Conditions for Forced Degradation Study of **His-Pro Hydrochloride**

Stress Condition	Proposed Method
Acid Hydrolysis	0.1 M HCl at 60°C for 24, 48, and 72 hours.
Base Hydrolysis	0.1 M NaOH at room temperature for 2, 4, and 8 hours.
Oxidation	3% H ₂ O ₂ at room temperature for 24, 48, and 72 hours.
Thermal Degradation	Solid-state: 80°C for 7 days. Solution: 60°C for 7 days.
Photostability	Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil.

Samples should be withdrawn at appropriate time points, neutralized if necessary, and diluted to a suitable concentration for analysis.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated to separate the parent drug from its degradation products.[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

- HPLC System: A reversed-phase HPLC system with a C18 column is a common starting point for peptide analysis.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
- Detection: UV detection at a suitable wavelength (e.g., 210-220 nm for the peptide bond and ~211 nm for the histidine imidazole ring).
- Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification and characterization of degradation products.[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)

Data Presentation (Illustrative)

The results of the forced degradation study should be summarized in tables for easy comparison.

Table 2: Illustrative Summary of Forced Degradation Results for **His-Pro Hydrochloride**

Stress Condition	Time (hours)	% Assay of His-Pro	% Total Impurities
Control	72	99.8	0.2
0.1 M HCl (60°C)	24	92.5	7.5
48	85.2	14.8	9.7
72	78.1	21.9	
0.1 M NaOH (RT)	2	90.3	
4	81.6	18.4	4.9
8	70.5	29.5	
3% H ₂ O ₂ (RT)	24	95.1	
48	90.8	9.2	1.8
72	86.4	13.6	
Thermal (60°C)	168	98.2	
Photostability	-	96.5	3.5

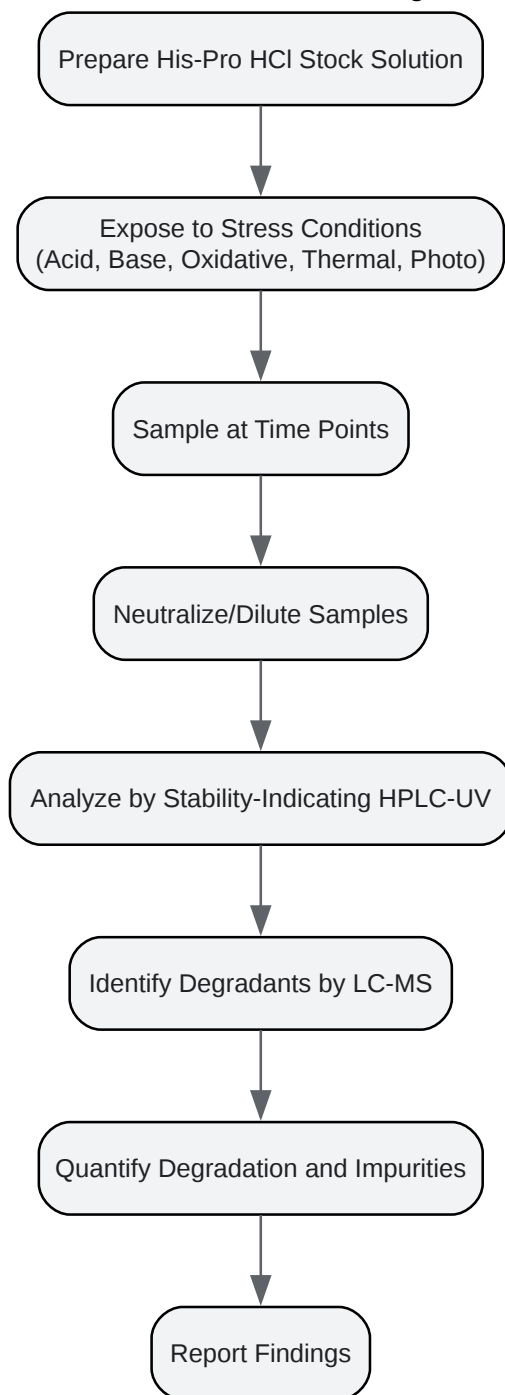
Table 3: Illustrative List of Potential Degradation Products of **His-Pro Hydrochloride**

Peak	Retention Time (min)	m/z [M+H] ⁺	Proposed Identity
His-Pro	10.5	255.14	Parent Compound
DP1	4.2	156.08	L-Histidine
DP2	5.8	116.07	L-Proline
DP3	9.8	253.12	Cyclo(His-Pro) (DKP)
DP4	11.2	271.13	2-Oxo-His-Pro

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a forced degradation study.

Experimental Workflow for Forced Degradation Study

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